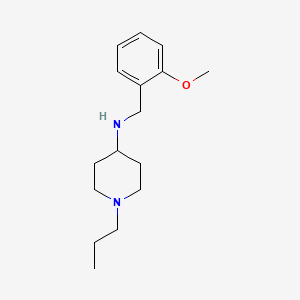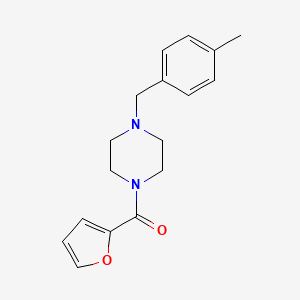
2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and is often referred to as CNOC. The purpose of
Wirkmechanismus
The mechanism of action of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the inhibition of DNA topoisomerases. These enzymes are responsible for the regulation of DNA supercoiling and are essential for DNA replication and transcription. By inhibiting the activity of topoisomerases, CNOC induces DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide are largely dependent on its mechanism of action. As a DNA topoisomerase inhibitor, CNOC induces DNA damage and cell death in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for its potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its potential as a DNA topoisomerase inhibitor. This makes it a valuable tool for studying the mechanisms of DNA replication and transcription. Additionally, its potential as an anti-inflammatory and anti-tumor agent makes it a promising candidate for further study.
One limitation of using CNOC in lab experiments is its potential toxicity. As a DNA topoisomerase inhibitor, CNOC can induce DNA damage and cell death in healthy cells as well as cancer cells. Additionally, its potential as an anti-inflammatory agent may be limited by its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide. One potential direction is the development of more selective DNA topoisomerase inhibitors that can target cancer cells specifically. Additionally, further study of CNOC's potential as an anti-inflammatory and anti-tumor agent may lead to the development of new treatments for inflammatory diseases and cancer. Finally, the study of CNOC's potential toxicity and side effects may lead to the development of safer and more effective drugs.
Synthesemethoden
The synthesis of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the reaction between 2-chloro-4-nitrobenzoic acid and 6-acetyl-2H-chromen-2-one in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature and yields CNOC as a yellow solid.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide has been used in scientific research for its potential as a DNA topoisomerase inhibitor. It has been shown to inhibit the activity of topoisomerase IIα and induce DNA damage in cancer cells. Additionally, CNOC has been studied for its potential as an anti-inflammatory and anti-tumor agent. It has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-4-nitro-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O5/c17-13-8-11(19(22)23)3-4-12(13)16(21)18-10-2-5-14-9(7-10)1-6-15(20)24-14/h1-8H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMFTSKRTIYAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5819104.png)
![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)




![[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5819159.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)
